{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound is known for its significant antitumor activity both in vitro and in vivo. It inhibits both mTORC1 and mTORC2 complexes, which are crucial for cell growth, survival, and autophagy .
Preparation Methods
The synthesis of AZD8055 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to scale up the synthesis while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
AZD8055 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD8055 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR signaling pathway.
Biology: Employed in cellular studies to understand the role of mTOR in cell growth, proliferation, and autophagy.
Industry: Utilized in the development of new therapeutic agents targeting the mTOR pathway.
Mechanism of Action
AZD8055 exerts its effects by inhibiting the kinase activity of mTOR, which is a central regulator of cell growth and metabolism. It binds to the ATP-binding site of mTOR, preventing the phosphorylation of downstream targets such as p70S6K and 4E-BP1 (mTORC1 substrates) and AKT (mTORC2 substrate). This inhibition leads to reduced protein synthesis, cell growth, and survival .
Comparison with Similar Compounds
AZD8055 is compared with other mTOR inhibitors such as rapamycin and its analogs (rapalogs). Unlike rapamycin, which primarily inhibits mTORC1, AZD8055 inhibits both mTORC1 and mTORC2, making it more effective in certain contexts. Similar compounds include:
Rapamycin: An allosteric inhibitor of mTORC1.
Everolimus: A derivative of rapamycin with similar inhibitory effects.
Temsirolimus: Another rapamycin analog used in cancer therapy.
AZD8055’s ability to inhibit both mTORC1 and mTORC2 highlights its uniqueness and potential advantages over other mTOR inhibitors.
Properties
IUPAC Name |
[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFRAWTRWDEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.